molecular formula C15H19ClO4 B1326040 Ethyl 6-(4-chloro-2-methoxyphenyl)-6-oxohexanoate CAS No. 951886-57-0

Ethyl 6-(4-chloro-2-methoxyphenyl)-6-oxohexanoate

Cat. No.: B1326040
CAS No.: 951886-57-0
M. Wt: 298.76 g/mol
InChI Key: ICINRZDDECMFNE-UHFFFAOYSA-N
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Description

Ethyl 6-(4-chloro-2-methoxyphenyl)-6-oxohexanoate is a chemical compound with the CAS Registry Number 951886-57-0. It has a molecular formula of C 15 H 19 ClO 4 and a molecular weight of 298.76 g/mol. The compound is identified by the SMILES notation O=C(OCC)CCCCC(C1=CC=C(Cl)C=C1OC)=O and should be handled by researchers following appropriate laboratory safety practices . As a specialist chemical, its primary value lies in its use as a building block or key intermediate in organic synthesis and pharmaceutical research. The structure, featuring both an ester and a ketone functional group attached to a substituted phenyl ring, makes it a versatile precursor for the development of more complex molecules. Suppliers recommend cold-chain transportation to ensure the stability and integrity of the product . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications . Researchers are advised to consult the relevant safety data sheets and conduct their own thorough literature reviews to determine specific applications and mechanisms of action for their unique experimental contexts.

Properties

IUPAC Name

ethyl 6-(4-chloro-2-methoxyphenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClO4/c1-3-20-15(18)7-5-4-6-13(17)12-9-8-11(16)10-14(12)19-2/h8-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICINRZDDECMFNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=C(C=C(C=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(4-chloro-2-methoxyphenyl)-6-oxohexanoate typically involves the esterification of 6-(4-chloro-2-methoxyphenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the carbonyl group in the ester can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of 6-(4-chloro-2-methoxyphenyl)-6-oxohexanoic acid.

    Reduction: Formation of 6-(4-chloro-2-methoxyphenyl)-6-hydroxyhexanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-(4-chloro-2-methoxyphenyl)-6-oxohexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-(4-chloro-2-methoxyphenyl)-6-oxohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substitution Patterns

Ethyl 6-aryl-6-oxohexanoate derivatives exhibit diverse biological and physicochemical properties depending on the substituents on the phenyl ring. Key analogs include:

Compound Name Substituents CAS Number Molecular Formula Key Features References
Ethyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate 2,5-dimethoxy 898758-32-2 C₁₆H₂₂O₅ Synthesized via Friedel-Crafts acylation; 60% yield after hydrolysis
Ethyl 6-(4-isopropylphenyl)-6-oxohexanoate 4-isopropyl 898778-38-6 C₁₇H₂₄O₃ High purity (NLT 97%); used in API intermediates
Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate 2,5-dichloro 898778-14-8 C₁₄H₁₆Cl₂O₃ Classified under GHS for industrial research; hazardous upon inhalation
Ethyl 6-[2-(morpholinomethyl)-phenyl]-6-oxohexanoate 2-(morpholinomethyl) 898751-53-6 C₂₀H₂₇NO₄ Marketed for regional applications (Europe, Asia); suppliers listed
Ethyl 6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-carboxylate 4-methoxy, cyclohexene N/A C₁₇H₁₈O₄ Cyclohexene ring with sofa conformation; synthesized via Michael addition

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl): Chlorine substituents (as in the target compound) enhance electrophilicity, influencing reactivity in nucleophilic substitutions. For example, Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate requires stringent safety protocols due to higher toxicity .
  • Electron-Donating Groups (e.g., OCH₃) : Methoxy groups improve solubility in polar solvents and alter metabolic stability. Ethyl 6-(4-methoxyphenyl) derivatives exhibit distinct cyclohexene puckering (Q = 0.495 Å) in crystallography .

Physicochemical Properties

Spectroscopic Data
  • NMR: For Ethyl 6-(4-chloro-2-methoxyphenyl)-6-oxohexanoate, expected signals include δ ~7.5–7.2 ppm (aromatic protons) and δ ~4.1 ppm (ester OCH₂CH₃), comparable to analogs like Ethyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate (δ 2.62 ppm for aliphatic protons) .
  • Mass Spectrometry : Molecular ion peaks for analogs typically align with calculated masses (e.g., [M+Na⁺] = 344.0869 for a trifluoromethyl derivative) .
Crystallographic Data
  • Cyclohexene Derivatives : Ethyl 6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-carboxylate adopts a sofa conformation with puckering parameters Q = 0.495 Å and Θ = 126.1°, stabilized by C–H···O hydrogen bonds .
  • Phenyl Ring Orientation : Dihedral angles between phenyl and cyclohexene rings range from 71.85° to 84.79°, affecting packing efficiency and melting points (e.g., 375–377 K) .

Biological Activity

Ethyl 6-(4-chloro-2-methoxyphenyl)-6-oxohexanoate is a synthetic compound with potential biological activities, primarily explored for its applications in medicinal chemistry and organic synthesis. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of functional groups that may influence its biological activity. Its molecular formula is C15H19ClO4C_{15}H_{19}ClO_4 with a molecular weight of approximately 298.77 g/mol. The presence of the chloro and methoxy groups on the phenyl ring is significant as they can enhance interactions with biological targets, potentially leading to various pharmacological effects.

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may interact with specific enzymes or receptors in the body, leading to inhibition or activation of certain pathways. This interaction could result in various outcomes, such as modulation of inflammatory responses or antimicrobial activity .

Comparative Analysis with Related Compounds

To better understand the potential impacts of this compound, a comparison with structurally similar compounds can provide insights into its biological activity:

Compound NameStructure FeaturesUnique AspectsBiological Activity
Ethyl 6-(4-chlorophenyl)-6-oxohexanoateSimilar backbone, different substituentsLacks methoxy groupModerate antibacterial activity
Ethyl 6-(4-methoxyphenyl)-6-oxohexanoateSimilar structure without chlorinePotentially different biological activityAnti-inflammatory properties
Ethyl 2-chloro-2-(4-methoxyphenyl)acetateContains chloro and methoxy groupsDifferent positioning of functional groupsAntimicrobial effects observed

This table illustrates how slight variations in chemical structure can lead to significant differences in biological activity.

Case Studies and Research Findings

  • Antimicrobial Activity : A study involving analogs of marinopyrrole A highlighted enhanced in vitro activity against Toxoplasma gondii, suggesting that modifications similar to those found in this compound might yield compounds with potent antimicrobial properties.
  • Anti-inflammatory Studies : Research has indicated that compounds with methoxy and chloro substitutions often exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. While specific data for this compound is lacking, it aligns with the observed activities of structurally related compounds .
  • Pharmacological Applications : The compound has been explored as a lead candidate for drug development due to its unique structure, which may allow for targeted interactions within biological systems .

Q & A

Q. What are the optimized synthetic routes for Ethyl 6-(4-chloro-2-methoxyphenyl)-6-oxohexanoate, and how do reaction conditions influence yield?

The synthesis typically involves condensation reactions between substituted benzaldehydes and ketoesters. For example, analogs like Ethyl 6-(4-n-butylphenyl)-6-oxohexanoate are synthesized via aldol condensation using 4-n-butylbenzaldehyde and diketones, catalyzed by bases like NaH or K₂CO₃ in solvents such as DMF . Key parameters include temperature (reflux conditions), catalyst choice, and stoichiometry. Yields can vary from 60% to 85% depending on substituent steric/electronic effects. Comparative studies show that electron-withdrawing groups (e.g., -Cl) on the phenyl ring may require longer reaction times to achieve optimal yields .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • FT-IR : Confirms ester (C=O stretch ~1730 cm⁻¹) and ketone (C=O ~1700 cm⁻¹) functionalities .
  • NMR : ¹H NMR resolves aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm); ¹³C NMR identifies carbonyl carbons (δ 170–210 ppm) .
  • HPLC/MS : Used for purity assessment (>95%) and molecular ion detection (e.g., [M+H]+ for C₁₅H₁₇ClO₄ at m/z 296.1) .

Q. How do substituents (e.g., -Cl, -OCH₃) on the phenyl ring impact physicochemical properties?

Substituents influence lipophilicity (logP) and electronic behavior :

  • -Cl : Increases logP (enhanced membrane permeability) and introduces steric hindrance.
  • -OCH₃ : Electron-donating groups stabilize aryl rings via resonance, affecting redox potential . Comparative data from analogs (e.g., Ethyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate) show that substituent position alters melting points (e.g., 87–153°C) and solubility in polar solvents .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Discrepancies in bioactivity (e.g., antitumor IC₅₀ values) often arise from substituent-dependent metabolic stability or target binding affinity . For example:

  • Ethyl 6-(4-hexylphenyl)-6-oxohexanoate showed dose-dependent cytotoxicity in MCF-7 cells (IC₅₀ = 12 µM), while shorter-chain analogs were less active (IC₅₀ > 50 µM) .
  • SAR studies correlate increased alkyl chain length with enhanced cellular uptake but reduced aqueous solubility . Methodological solutions include:
  • Computational docking to predict binding modes (e.g., with kinase domains).
  • Metabolic profiling (e.g., LC-MS/MS) to identify active metabolites vs. degradation products .

Q. How can crystallography and computational modeling elucidate structure-property relationships?

  • Single-crystal X-ray diffraction (using SHELX programs ) reveals intermolecular interactions (e.g., C–H⋯π bonds) that stabilize crystal packing. For analogs like Ethyl 6-(1-naphthyl)-6-oxohexanoate, non-covalent interactions dictate melting points and solubility .
  • DFT calculations (e.g., Gaussian 09) model electronic effects:
  • The electron-withdrawing -Cl group reduces HOMO-LUMO gaps, enhancing reactivity in nucleophilic substitutions .

Q. What experimental designs are optimal for evaluating metabolic pathways and toxicity?

  • In vitro assays : Use liver microsomes (e.g., human CYP450 isoforms) to identify oxidative metabolites. For example, analogs undergo keto reduction to alcohols or ester hydrolysis to carboxylic acids .
  • In vivo models : Administer radiolabeled compound (e.g., ¹⁴C) to track distribution and excretion. Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate showed renal clearance as the primary elimination route in rodent studies .

Methodological Recommendations

  • Contradiction Analysis : Use multivariate regression to isolate substituent effects from experimental noise .
  • Crystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane) to grow diffraction-quality crystals .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .

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